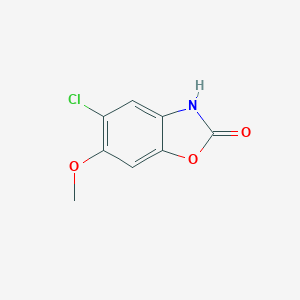

5-Chloro-6-methoxy-2-benzoxazolinone

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQYQWNSMUHSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169921 | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-47-6 | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Benzoxazolinones

General Synthetic Approaches to the 2-Benzoxazolinone (B145934) Core

The foundational 2-benzoxazolinone scaffold is a crucial component of many biologically active compounds. mdpi.com Its derivatives have shown potential as antitumor, antimicrobial, and anticonvulsant agents. mdpi.com The synthesis of this core structure is typically achieved through the condensation of o-aminophenols with reagents like urea (B33335) or phosgene (B1210022). mdpi.com

Phosgene-Mediated Cyclization Methods

One common method for synthesizing the 2-benzoxazolinone core involves the reaction of an o-aminophenol with phosgene or a phosgene equivalent, such as carbonyldiimidazole. mdpi.comrsc.org This approach facilitates the introduction of a carbonyl group and subsequent ring closure to form the desired oxazolone (B7731731) ring. rsc.org While effective, this method often involves the use of toxic and corrosive reagents like phosgene. mdpi.com

Urea-Mediated Cyclization Methods

A more environmentally benign approach utilizes urea as a reactant. mdpi.comtandfonline.com In this method, an o-aminophenol is fused with urea, often in the presence of an acid catalyst, to yield the 2-benzoxazolinone. tandfonline.comgoogle.com This process avoids the use of hazardous materials like phosgene and can produce high yields of the desired product. google.com Molten urea can even serve as both a solvent and a reagent in some cyclization cascades. rsc.org

Reductive Cyclization of Nitro(hetero)arenes

Reductive cyclization of nitroarenes offers another pathway to N-heterocycles, including benzoxazolinones. nih.gov This method involves the reduction of a nitro group to a nitrosoarene, which then undergoes an intramolecular cyclization. nih.gov Various reagents can mediate this transformation, including those involving single-electron transfer, organomagnesium, or organozinc compounds. nih.gov For instance, TiCl3 can be used to mediate the reductive cyclization of a nitroarene to form an indole (B1671886) structure, a related N-heterocycle. nih.gov

Specific Synthesis of 5-Chloro-6-methoxy-2-benzoxazolinone

The synthesis of the specifically substituted compound, this compound, builds upon the general principles for forming the benzoxazolinone core, utilizing appropriately substituted precursors.

From 4-Amino-6-chlororesorcinol and Phosgene Treatment

A synthetic route to this compound can be envisioned starting from a substituted resorcinol (B1680541) derivative. While a direct synthesis from 4-Amino-6-chlororesorcinol is not explicitly detailed in the provided results, the general principle of using a substituted aminophenol and a phosgene-type reagent would apply. The challenge would lie in the selective methylation of one of the hydroxyl groups to achieve the desired methoxy (B1213986) substituent.

From 4-Chloro-5-methoxy-2-aminophenol

A more direct precursor for the synthesis of this compound is 4-Chloro-5-methoxy-2-aminophenol. This starting material already contains the necessary chloro and methoxy substituents in the correct positions on the aromatic ring. The synthesis would then proceed through a cyclization reaction, likely involving treatment with phosgene, a phosgene equivalent, or urea, to form the oxazolinone ring. This approach is analogous to the general methods described for the synthesis of the 2-benzoxazolinone core. mdpi.comgoogle.com

Selective Methylation of 5-Chloro-6-hydroxy-2-benzoxazolinone

The selective methylation of multifunctional aromatic compounds presents a common challenge in organic synthesis. In the case of 5-chloro-6-hydroxy-2-benzoxazolinone, the presence of both a phenolic hydroxyl group and a lactam nitrogen offers two potential sites for methylation. Achieving selectivity is crucial for the controlled synthesis of desired derivatives.

Research into the alkylation of similar heterocyclic systems, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, has shown that the reaction can proceed at different positions depending on the reaction conditions. For instance, the alkylation of this quinoline (B57606) derivative with methyl iodide can lead to a mixture of O- and N-methylated products. nih.gov The regioselectivity is often influenced by factors such as the base used, the solvent, and the temperature. In the initial stage, S-methylation is favored, and subsequent alkylation can result in a mixture where the O-methylated product predominates. nih.gov

While direct studies on the selective methylation of 5-chloro-6-hydroxy-2-benzoxazolinone are not extensively detailed in the provided results, the principles from related structures suggest that a careful optimization of reaction conditions would be necessary to favor methylation at the 6-hydroxy position to yield this compound. This would likely involve the use of a mild base to deprotonate the more acidic phenolic hydroxyl group selectively over the lactam N-H.

Halogenation of 6-Methoxy-2-benzoxazolinone

The introduction of halogen atoms onto the benzoxazolinone ring is a common strategy to modulate the electronic properties and biological activity of the resulting compounds. The halogenation of 6-methoxy-2-benzoxazolinone can lead to the formation of this compound.

The chlorination of benzoxazol-2-one itself has been shown to be a sensitive reaction, with the potential for the formation of multiple isomers and di-chloro byproducts. google.com Traditional methods often result in a significant percentage of these undesired products, necessitating challenging purification steps. google.com However, newer methods have been developed to improve the selectivity of this reaction. By using chlorine gas in a protic organic solvent like methanol (B129727) at low temperatures (e.g., -70 to 20 °C), the formation of side products can be suppressed, leading to a higher purity of the desired mono-chlorinated product. google.com

For the specific synthesis of this compound, the directing effect of the methoxy group at the C-6 position would favor electrophilic substitution at the C-5 position. This is due to the ortho, para-directing nature of the methoxy group. Therefore, the controlled chlorination of 6-methoxy-2-benzoxazolinone is a viable route to obtain the target compound.

Functionalization and Structural Modification at Key Positions

The benzoxazolinone scaffold offers several positions for functionalization to create a diverse library of derivatives with potentially enhanced biological activities. The N-3 position, as well as the C-5 and C-6 positions on the benzene (B151609) ring, are primary targets for modification.

Substitution at the N-3 Position (e.g., Mannich Reaction Products)

The nitrogen atom at the 3-position of the benzoxazolinone ring is a nucleophilic center that can be readily functionalized. The Mannich reaction, a three-component condensation, is a powerful tool for introducing aminomethyl groups at this position. chem-station.comscitepress.org This reaction typically involves an active hydrogen compound (in this case, the N-H of the benzoxazolinone), an aldehyde (often formaldehyde), and a primary or secondary amine. scitepress.org

The resulting Mannich bases, which are β-aminocarbonyl compounds, are valuable intermediates for further synthetic transformations and are often associated with a range of biological activities. chem-station.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic benzoxazolinone nitrogen. scitepress.org The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents at the N-3 position by simply changing the amine component. This approach has been used to synthesize a range of N-substituted benzoxazine (B1645224) and benzoxazinone (B8607429) derivatives. scitepress.orgnih.gov

Substitution at the Benzene Ring (e.g., C-5, C-6, Halogenation)

The presence of these substituents can have a profound impact on the compound's biological profile. For instance, 6-halogen-substituted benzoxazolinones have been reported to possess potent fungicidal properties. e3s-conferences.org The electronic effects of these substituents can alter the reactivity of the entire molecule and its ability to interact with biological targets. Further substitutions on the ring can be explored to fine-tune these properties.

Introduction of Heterocyclic Moieties (e.g., Hydrazones, Azoles)

To further expand the chemical diversity and biological potential of benzoxazolinones, various heterocyclic moieties can be appended to the core structure. This can be achieved by first introducing a reactive handle, such as a carboxyalkyl group, at the N-3 position. mdpi.com This functionalized intermediate can then be converted into a hydrazide, which serves as a versatile precursor for the synthesis of hydrazones and various azole rings. mdpi.com

For example, the reaction of the N-3 propionylhydrazide of benzoxazolinone with different aldehydes or ketones can yield a series of N'-substituted hydrazones. mdpi.com Furthermore, this hydrazide can be used in cyclization reactions to form five-membered heterocyclic rings like pyrazoles or triazoles. The incorporation of these additional heterocyclic systems is a well-established strategy in medicinal chemistry to enhance biological activity and explore new structure-activity relationships. ekb.egnih.govresearchgate.net Studies have shown that benzoxazolinone derivatives linked to heterocycles such as benzimidazoles can exhibit significant antibacterial properties. mdpi.com

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Profiles

Cytochrome P450 1B1 (CYP1B1) Inhibition

Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of xenobiotics and endogenous compounds, including steroid hormones. Its overexpression in several types of tumors has made it a target for cancer chemotherapy. Research into the inhibition of CYP1 enzymes has shown that methoxy-substituted flavonoids can exhibit strong and selective inhibition against CYP1B1. nih.gov The presence of a methoxy (B1213986) group can influence the binding affinity and specificity of a compound to the active site of CYP1B1. nih.gov While direct inhibitory data for 5-Chloro-6-methoxy-2-benzoxazolinone on CYP1B1 is not extensively documented in publicly available research, the presence of the 6-methoxy substituent suggests a potential for interaction with this enzyme. The structural characteristics of the benzoxazolone scaffold, combined with the electronic properties of the chloro and methoxy groups, may contribute to its binding orientation within the hydrophobic active site of CYP1B1.

Cyclooxygenase-2 (COX-2) and 5-Lipooxygenase (5-LOX) Dual Inhibition

The enzymes Cyclooxygenase-2 (COX-2) and 5-Lipooxygenase (5-LOX) are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX-2 and 5-LOX is a therapeutic strategy aimed at producing potent anti-inflammatory effects with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

A computational, in-silico investigation of 2-benzoxazolinone (B145934) (BOA) and its derivatives, including 6-Chloro-BOA and 6-Methoxy-BOA, has explored their potential as dual inhibitors of COX-2 and 5-LOX. cabidigitallibrary.orgarjournals.orgresearchgate.net This study utilized genetic algorithm-based GOLD docking simulations to predict the binding of these compounds to the active site of COX-2 and an allosteric site of 5-LOX. cabidigitallibrary.orgarjournals.orgresearchgate.net The docking scores from this study are indicative of the potential binding affinity.

| Compound | COX-2 Docking Score | 5-LOX Allosteric Site Docking Score |

|---|---|---|

| 6-Chloro-2-benzoxazolinone (B25022) | High | 41.79 |

| 6-Methoxy-2-benzoxazolinone | High | Not Reported |

| 2-Benzoxazolinone (Parent Compound) | High | 38.90 |

The high docking score for 6-Chloro-2-benzoxazolinone at the allosteric binding site of 5-LOX suggests it could be a promising lead for developing new anti-inflammatory agents. While these computational results suggest that the this compound scaffold is a promising candidate for dual COX-2 and 5-LOX inhibition, experimental validation with in vitro enzyme assays is necessary to confirm the inhibitory activity and determine specific IC50 values.

HIV-1 Nucleocapsid Protein (NC) Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) Nucleocapsid protein (NCp7) is a small, basic protein that plays a crucial role in multiple stages of the viral replication cycle, including reverse transcription and genomic RNA packaging. Its highly conserved nature makes it an attractive target for antiretroviral drug development.

Recent research has identified derivatives of 2-benzoxazolinone as a novel class of inhibitors targeting the HIV-1 Nucleocapsid protein. nih.gov A study involving virtual screening and in vitro biological evaluation of a large chemical library found that compounds with a benzoxazolinone core structure exhibited inhibitory properties against NC. nih.gov Further investigation into a series of analogues revealed that the anti-NC activity could be modulated by the addition of different substituents to the benzoxazolone scaffold. nih.gov This highlights the importance of the substitution pattern on the benzoxazolone ring for optimizing the inhibitory activity. While specific inhibitory data for this compound was not detailed in the available study, the findings establish the benzoxazolone scaffold as a valid starting point for the development of new antiretroviral agents that target the HIV-1 NC protein. nih.gov

DprE1 Inhibition (Mycobacterium tuberculosis Target)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. Inhibitors of DprE1, such as benzothiazinones (BTZs), have shown potent activity against Mycobacterium tuberculosis. nih.govresearchgate.netlcywzlzz.comnih.gov The structural similarity between benzothiazinones and benzoxazolones suggests that the latter could also serve as a scaffold for DprE1 inhibitors. Although direct experimental data on the inhibition of DprE1 by this compound is not currently available in the reviewed literature, the broader class of benzoxazolone-related compounds is being actively investigated for this target. The mechanism of action of many DprE1 inhibitors involves the formation of a covalent bond with a cysteine residue in the active site of the enzyme. nih.govnih.gov

Acid Ceramidase (AC) Inhibition

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. Overexpression of AC has been linked to cancer progression and treatment resistance, making it a therapeutic target. Benzoxazolone derivatives have been identified as a class of potent acid ceramidase inhibitors. google.comnih.gov Specifically, benzoxazolone carboxamides have been shown to inhibit AC with low nanomolar potency through covalent binding to the catalytic cysteine residue. nih.gov While a patent has been filed for benzoxazolone derivatives as acid ceramidase inhibitors which includes 5-chloro substituted compounds, specific inhibitory data for this compound is not provided in the publicly accessible documents. google.com The research in this area indicates that the benzoxazolone scaffold is a key pharmacophore for the development of systemically active AC inhibitors. nih.gov

Other Enzyme Modulations (e.g., Cholinesterase, TNF-α)

Derivatives of the benzoxazolinone and benzoxazine (B1645224) core have been investigated for their potential to modulate various enzymes, including those relevant to neurodegenerative diseases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine; their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on analogous structures provides insight into the potential of this chemical class. For instance, a series of novel indole-benzoxazinones were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net The most active compounds in that study demonstrated effective, non-competitive inhibition of AChE. researchgate.net Similarly, studies on heteroaromatic resveratrol (B1683913) analogs, some containing chloro-substituents, have shown inhibitory activity against both AChE and BChE. nih.gov In one study, compounds with a meta-chloro substituent on the polyphenolic ring showed stronger AChE inhibition than analogs with other substituents. nih.gov

Regarding tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, the anti-inflammatory properties of benzoxazolinone derivatives suggest a potential for modulation. While direct inhibition of TNF-α by this compound is not explicitly detailed in the available literature, the broader anti-inflammatory actions of related compounds point towards pathways that could influence TNF-α signaling or expression.

Cellular Pathway Modulation (In Vitro Studies)

The benzoxazolinone structure is a versatile pharmacophore that interacts with numerous cellular pathways, leading to a range of biological effects.

Benzoxazolinone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds naturally occur in some plants and contribute to their defense mechanisms against bacterial pathogens. nih.gov The core structure, 5-Chloro-1,3-benzoxazol-2(3H)-one, has been used as a starting point for the synthesis of various derivatives with enhanced antimicrobial potency. nih.gov

The mechanisms by which these compounds exert their effects are multifaceted. For Gram-negative bacteria, which possess a protective outer membrane, antibacterial agents must bypass this barrier. nih.gov The activity of benzoxazolinone derivatives may involve disruption of this membrane or inhibition of essential cellular machinery. nih.govmdpi.com General antibacterial mechanisms that could be relevant include the inhibition of DNA gyrase, interference with protein synthesis, or disruption of cell envelope biosynthesis. mdpi.comnih.gov

Studies on derivatives of 5-Chloro-benzoxazolinone have shown significant activity against various bacterial strains. The introduction of specific substituents, such as azole rings or halogenated benzyl (B1604629) groups, can increase the potency of the parent compound. nih.gov For example, certain synthesized derivatives showed good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with potency measured as being half that of antibiotics like Ampicillin (B1664943) and Cephalexin (B21000) in specific assays. nih.gov

Table 1: Antibacterial Activity of 5-Chloro Benzoxazolinone Derivatives

| Compound ID | Target Bacteria | Activity Level | Reference |

| P4A | Staphylococcus aureus, Escherichia coli | Good | nih.gov |

| P4B | Staphylococcus aureus, Escherichia coli | Good | nih.gov |

| P6A | Staphylococcus aureus, Escherichia coli | Good | nih.gov |

This table is for illustrative purposes based on the text. "Good" activity was described as half that of ampicillin and cephalexin in the referenced study.

The benzoxazolinone ring is also associated with significant antifungal properties. nih.gov Like their antibacterial action, this is a role they play in the natural defense systems of plants. nih.gov The presence of an azole ring structure within the broader chemical class is a key feature, as many established antifungal agents are azole compounds. nih.gov

The mechanism of antifungal action for benzoxazolinone derivatives likely involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Research has shown that attaching halogenated rings, similar to those found in the antifungal drug miconazole, to the benzoxazolinone structure can enhance its antifungal activity. nih.gov In vitro screening of synthesized derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one confirmed their activity against various fungi. nih.gov Specifically, compounds designated P4A and P4B exhibited good antifungal activity in the conducted studies. nih.gov

Certain amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have been identified as potential anti-inflammatory compounds. nih.gov Their mechanism extends beyond simple enzyme inhibition to the modulation of inflammatory pathways. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in prostaglandin (B15479496) synthesis.

In vitro human whole blood assays were used to investigate the COX-selectivity of these active compounds. nih.gov The results indicated that several derivatives, including compounds 3a, 3e, 3h, and 3k from the study, achieved selective inhibition of COX-2 to some degree. nih.gov This selective action is a desirable trait for anti-inflammatory agents, as COX-1 has homeostatic functions, and its inhibition is linked to gastrointestinal side effects. By selectively targeting the COX-2 pathway, these compounds can exert anti-inflammatory effects while potentially minimizing such adverse effects. nih.gov

The structurally similar compound 6-methoxy-2-benzoxazolinone (6-MBOA) has been shown to interact with cell signaling pathways related to melatonin (B1676174) biosynthesis. nih.gov In studies using rat pineal glands in organ culture, 6-MBOA was found to stimulate serotonin (B10506) N-acetyltransferase (NAT) activity. nih.gov This action is postsynaptic and appears to be mediated through the beta-adrenergic receptor, as the effect was blocked by the beta-blocker propranolol. nih.gov This finding demonstrates that the benzoxazolinone core can modulate significant cell signaling cascades, in this case, a G-protein coupled receptor pathway involved in hormone synthesis.

The benzoxazolinone chemical family has also been explored for its antiviral potential. Specifically, 6-methoxy-2-benzoxazolinone (a close analog lacking the chloro group) has been shown to possess anti-human immunodeficiency virus (HIV) reverse transcriptase activity. a2bchem.com Reverse transcriptase is a critical enzyme that HIV uses to replicate its genetic material, and its inhibition is a cornerstone of antiretroviral therapy. nih.gov

Furthermore, related structures incorporating the "5-halo-6-methoxy" feature have been investigated as potential anti-HIV agents. A study on 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines, designed as potential prodrugs, evaluated their ability to protect cells against HIV-induced damage. nih.gov In this series, the C-5 halo substituent was a key determinant of anti-HIV-1 activity. The 5-chloro derivatives were generally less potent than their 5-bromo and 5-iodo counterparts. nih.gov Nonetheless, this research highlights that the 5-chloro-6-methoxy substitution pattern is a feature present in molecules with confirmed anti-HIV activity. nih.gov

No Direct Evidence of Antineurodegenerative Effects for this compound Found in Current Research

Despite a comprehensive review of available scientific literature, no specific studies detailing the antineurodegenerative effects of the chemical compound this compound have been identified. Research into the neuroprotective potential of the broader benzoxazolinone and benzoxazine classes of compounds is ongoing, but specific data on this particular derivative remains elusive.

The benzoxazolone core structure has been a subject of interest in medicinal chemistry due to its diverse biological activities. nih.gov Derivatives have been investigated for a range of therapeutic applications, including as anticancer, analgesic, and anti-inflammatory agents. nih.gov The potential for neuroprotective activity within this class of compounds has also been recognized. nih.govnih.gov However, the specific contributions of a chloro group at the 5-position and a methoxy group at the 6-position to potential antineurodegenerative mechanisms have not been elucidated in published research.

Investigations into related structures have primarily focused on other biological effects. For instance, various benzoxazolinone derivatives have been synthesized and evaluated for their herbicidal, fungicidal, and antimicrobial properties. e3s-conferences.orgresearchgate.nete3s-conferences.org Structure-activity relationship (SAR) studies on these derivatives have provided insights into how different substituents on the benzoxazole (B165842) ring influence these activities. researchgate.netnih.gov

While the methoxy group is a common feature in compounds with neurological activity, its role in the context of this compound's potential neuroprotective effects has not been explored. nih.govnih.gov Similarly, while halogen substitutions are a common strategy in drug design to modulate a compound's properties, the effect of the chloro substitution in this specific arrangement on neuronal targets is unknown.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for SAR Elucidation

The determination of SAR for benzoxazolinone derivatives involves a combination of synthetic chemistry, biological testing, and computational modeling. This integrated approach allows for a comprehensive understanding of the molecular features essential for activity.

A primary method for elucidating SAR is the systematic synthesis of analogs followed by the evaluation of their biological activity. This process involves modifying specific parts of the lead compound, 5-Chloro-6-methoxy-2-benzoxazolinone, to observe the resulting changes in potency and efficacy. For instance, researchers have synthesized series of 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles to test their herbicidal and fungicidal properties. e3s-conferences.orgresearchgate.net By keeping the core benzoxazolinone structure constant while altering substituents at the N-3 position or on the aromatic ring, a direct correlation between the chemical modification and the biological outcome can be established. e3s-conferences.orgresearchgate.net The evaluation of these synthesized compounds in various biological assays, such as antimicrobial or enzyme inhibition assays, provides the quantitative data needed to build a robust SAR model. mdpi.comnih.gov

Computational methods are indispensable tools in modern drug discovery for predicting and explaining the SAR of compounds like this compound. beilstein-journals.org These in silico techniques include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling. nih.govnih.gov

QSAR analysis establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. For benzoxazinone (B8607429) derivatives, QSAR has been used to identify key electronic and steric factors that influence their phytotoxicity. nih.gov One study found that the dipole moment modulus was a significant descriptor for predicting bioactivity. nih.gov

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its binding orientation and affinity. nih.govnih.gov This method has been used to understand how benzoxazolinone derivatives interact with biological targets, such as the HIV-1 nucleocapsid protein (NC) or the enzyme aldose reductase (ALR2). nih.govnih.gov By comparing the docking poses and scores of different analogs, researchers can rationalize observed activity differences and guide the design of new inhibitors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. For benzoxazolinone-based inhibitors, this approach helps to define the crucial spatial arrangement of functionalities required for optimal interaction with the target's binding site. researchgate.netresearchgate.net

These computational strategies, often used in concert with experimental data, accelerate the process of lead optimization by prioritizing the synthesis of compounds with a higher probability of success. beilstein-journals.orgnih.gov

Influence of Halogenation on Biological Activity and Potency

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.gov In the benzoxazolinone series, the presence and position of halogen atoms on the aromatic ring significantly impact their potency.

The introduction of a halogen, such as chlorine or bromine, into the 6-position of the benzoxazolinone ring has been shown to enhance herbicidal and fungicidal activities. e3s-conferences.orgresearchgate.net For example, 6-halogen-substituted benzoxazolinones are reported to be powerful fungicides. e3s-conferences.orgresearchgate.net Specifically, O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used in agriculture as an insecticide. e3s-conferences.org The 5-chloro substitution, as seen in the parent compound, is a key feature found in biologically active molecules like Chlorzoxazone, which is used as a muscle relaxant. nih.gov Halogenation can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and reach its target. nih.govresearchgate.net Furthermore, halogens can engage in specific interactions, known as halogen bonds, with biological targets, thereby increasing binding affinity.

The table below summarizes the effect of halogenation on the activity of some benzoxazolinone derivatives.

| Compound | Substitution | Observed Activity |

| 6-Halogen-benzoxazolinones | Halogen at C6 | Enhanced herbicidal and fungicidal activity e3s-conferences.orgresearchgate.net |

| 5-Chloro-2-benzoxazolinone | Chlorine at C5 | Constituent of the muscle relaxant Chlorzoxazone nih.gov |

| O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone | Chlorine at C6 | Insecticidal activity e3s-conferences.org |

Impact of Methoxy (B1213986) Substitution on Biological Activity

The methoxy group (-OCH3) at the 6-position of the benzoxazolinone ring is another critical determinant of biological activity. Benzoxazolinone and its 6-methoxy-substituted analog are known to have a systemic fungicidal effect. e3s-conferences.orgresearchgate.net The structural similarity of 6-methoxy-2-benzoxazolinone (6-MBOA) to melatonin (B1676174) has prompted investigations into its effects on the pineal gland. nih.gov Studies have shown that 6-MBOA can stimulate pineal N-acetyltransferase (NAT) activity, an enzyme involved in melatonin synthesis, albeit at high concentrations. nih.gov

The presence of a methoxy group can influence a molecule's electronic properties and its ability to form hydrogen bonds. Depending on its position on an aromatic ring, a methoxy group can either donate or withdraw electrons, which can affect target binding and metabolic stability. nih.gov In some heterocyclic series, a 6-methoxy substitution has been shown to increase binding affinity to certain receptors. researchgate.net

Role of Substituents at N-3 and Aromatic Ring Positions in Biological Activity

Modifications at the N-3 position and other positions on the aromatic ring of the benzoxazolinone scaffold have been extensively explored to establish SAR.

N-3 Position: The introduction of alkyl groups at the N-3 position has been shown to yield compounds with significant herbicidal and fungicidal activity. e3s-conferences.orgresearchgate.net Studies on a series of 3-alkylbenzoxazolinones demonstrated their effectiveness as herbicides during the growing season of plants. e3s-conferences.org The nature and size of the substituent at this position can influence the compound's lipophilicity and steric profile, thereby affecting its interaction with the biological target. For example, linking various hydrazones and azoles to the benzoxazolinone core via an ethyl chain at the N-3 position produced derivatives with a range of antibacterial activities. mdpi.com

Aromatic Ring Positions: Substituents on the benzene (B151609) ring, in addition to the chloro and methoxy groups, play a vital role. The electronic characteristics of these substituents are of decisive importance for herbicidal activity. e3s-conferences.orgresearchgate.net For instance, the introduction of a halogen at the 6-position enhances herbicidal activity. e3s-conferences.org In a study on [2H]-1,4-benzoxazin-3(4H)-one derivatives, halogen substitution at positions 6 and 8 resulted in compounds with high phytotoxicity and selectivity against the weed Echinochloa crus-galli. nih.gov Specifically, 6-Cl, 6-F, and 8-Cl derivatives were identified as particularly promising. nih.gov This highlights that both the nature and the position of the substituent are crucial for determining the biological activity profile.

The following table illustrates the impact of N-3 and aromatic ring substitutions on biological activity.

| Compound Series | Position of Substitution | Type of Substituent | Resulting Biological Activity |

| 3-Alkylbenzoxazolinones | N-3 | Alkyl groups | Herbicidal, Fungicidal e3s-conferences.orgresearchgate.net |

| 3-Alkyl-6-halobenzoxazolinones | N-3 and C6 | Alkyl and Halogen | Enhanced Herbicidal Activity e3s-conferences.orgresearchgate.net |

| N-3 substituted benzoxazolinones | N-3 | Hydrazones, Azoles | Antibacterial mdpi.com |

| Halogenated D-DIBOA | C6, C8 | Cl, F | High Phytotoxicity and Selectivity nih.gov |

Pharmacophoric Features and Key Structural Determinants for Target Binding

The 2-benzoxazolinone (B145934) ring is considered a valuable pharmacophore, or a suitable scaffold, for designing inhibitors of various biological targets. nih.gov A pharmacophore model defines the essential structural features and their spatial arrangement required for a molecule to interact with a specific target.

For benzoxazolinone derivatives acting as inhibitors of the HIV-1 nucleocapsid protein (NC), key interactions include H-bonding with residues like Phe16, Lys33, Gly35, and Met46, as well as π-stacking interactions with Trp37. nih.gov The benzoxazolinone ring itself is a key component that fits into the hydrophobic binding pocket of the target. nih.gov

In the design of inhibitors for other targets, such as DprE1 in Mycobacterium tuberculosis, the 2-benzoxazolinone scaffold is recognized as a bioisostere of other active scaffolds like benzoxazoles and benzimidazoles. researchgate.net Pharmacophore models developed for these targets typically include features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (AHRR). researchgate.net The 5-chloro and 6-methoxy substituents on the benzoxazolinone ring contribute to these features, influencing electronic distribution and steric bulk, which in turn affects the binding affinity and selectivity for the intended biological target. The precise orientation of these substituents is critical for establishing productive interactions within the target's binding site. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligant-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Critical Residue Interactions

No specific molecular docking studies detailing the binding modes or critical residue interactions of 5-Chloro-6-methoxy-2-benzoxazolinone with any biological target have been published. General studies on other benzoxazolinone derivatives have shown that the core scaffold can form key hydrogen bonds and hydrophobic interactions within the binding pockets of various enzymes and receptors. The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound would be expected to significantly influence its electronic and steric properties, thereby dictating its specific interactions with target residues. However, without dedicated docking studies, the precise nature of these interactions remains speculative.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There is no evidence in the current literature of this compound being identified as a "hit" compound through any virtual screening campaigns.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

Conformational Stability Analysis of Ligand-Receptor Complexes

As no specific ligand-receptor complexes involving this compound have been identified or studied through molecular docking, there are consequently no molecular dynamics simulations available that analyze the conformational stability of such a complex.

Analysis of Interaction Stability Over Time

Similarly, without MD simulation data, an analysis of the stability of interactions between this compound and a biological target over a simulated time course cannot be performed.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. No specific quantum chemical calculation studies for this compound have been found in the literature. Such calculations could provide valuable insights into its molecular orbital energies, electrostatic potential, and reactivity, which are fundamental to understanding its chemical behavior and potential biological activity.

Thermochemical Property Predictions (e.g., Enthalpies of Formation, Sublimation, Gibbs Energy)

For instance, studies on 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone have utilized static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry to determine their standard molar enthalpies of formation in the solid state and standard molar enthalpies of sublimation. researchgate.net From these experimental values, the gas-phase standard molar enthalpies of formation can be derived. researchgate.net

High-level quantum chemical calculations, such as the G3MP2B3 composite method, have shown good agreement with experimental data for these derivatives, suggesting that similar computational approaches can be reliably applied to predict the thermochemical properties of this compound. researchgate.net The gas-phase relative thermodynamic stability can be evaluated by calculating the respective gas-phase standard molar Gibbs energy of formation. researchgate.net The substituents at the 5- and 6-positions (chloro and methoxy groups) will have a predictable influence on these thermochemical parameters based on their electronic and steric effects.

| Gibbs Free Energy of Formation (ΔfG°) | Dependent on both enthalpic and entropic contributions. | The additional atoms and altered symmetry due to substitution will affect the entropy of formation. |

Correlations between Energetic and Structural Characteristics

The energetic properties of benzoxazolinone derivatives are intrinsically linked to their structural characteristics. The nature and position of substituents on the aromatic ring significantly influence the molecule's stability and reactivity.

Studies on substituted benzoxazolinones have established correlations between experimentally determined energetic properties and the structural features of the compounds. researchgate.net For example, the enthalpic increments associated with the introduction of a methyl or a nitro group into the 2-benzoxazolinone (B145934) scaffold have been quantified both experimentally and computationally. researchgate.net These increments provide a basis for estimating the energetic contributions of other substituents.

Binding Free Energy Calculations (e.g., MM/GBSA, FEP, TI)

Calculating the binding free energy between a ligand and its biological target is a cornerstone of computational drug design. Several methods are employed for this purpose, ranging in computational cost and accuracy.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods for estimating binding free energies. nih.govfrontiersin.orgnih.gov These approaches combine molecular mechanics energy calculations with continuum solvation models to approximate the free energy of binding from a set of snapshots derived from molecular dynamics (MD) simulations. nih.govfrontiersin.orgnih.gov While computationally less demanding than more rigorous methods, their accuracy can be system-dependent. nih.gov

More rigorous and computationally intensive methods include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) . These alchemical free energy calculation methods compute the free energy difference between two states by gradually "transforming" one molecule into another over a series of non-physical intermediate steps. nih.gov These methods are generally considered more accurate than MM/GBSA and MM/PBSA but require significantly more computational resources.

While specific binding free energy calculations for this compound are not widely published, these computational techniques are highly applicable to study its interaction with potential biological targets. For instance, if a target protein for this compound is identified, MM/GBSA could be used for initial screening of binding poses, while FEP or TI could provide more precise predictions of binding affinity for lead optimization.

Table 3: Overview of Binding Free Energy Calculation Methods

| Method | Abbreviation | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Mechanics/Generalized Born Surface Area | MM/GBSA | Combines molecular mechanics energies with a generalized Born solvation model. frontiersin.org | Computationally efficient, suitable for ranking compounds. frontiersin.org | Less accurate than FEP/TI, neglects conformational entropy in some implementations. |

| Molecular Mechanics/Poisson-Boltzmann Surface Area | MM/PBSA | Uses a more accurate Poisson-Boltzmann solver for the electrostatic component of solvation. nih.gov | Generally more accurate than MM/GBSA for the electrostatic term. nih.gov | Computationally more expensive than MM/GBSA. nih.gov |

| Free Energy Perturbation | FEP | Calculates free energy differences by simulating a series of small "perturbations" between two states. nih.gov | High accuracy, considered a "gold standard" method. | Computationally very expensive, requires careful setup. |

| Thermodynamic Integration | TI | Computes the free energy difference by integrating the ensemble-averaged potential energy derivative with respect to a coupling parameter. nih.gov | High accuracy, robust theoretical foundation. | Computationally very expensive, can be complex to implement. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new or untested compounds.

QSAR studies have been successfully applied to various classes of heterocyclic compounds, including those structurally related to this compound. For example, 3D-QSAR studies on substituted benzoxazinone (B8607429) derivatives have been conducted to understand the structural requirements for their antiplatelet activity. nih.gov These models utilize steric, electrostatic, and hydrophobic fields to correlate molecular properties with biological function.

While a specific QSAR model for this compound may not be publicly available, the principles of QSAR are directly applicable. Should a series of related benzoxazolinone analogs with measured biological activity be available, a QSAR model could be developed to guide the design of more potent compounds. Descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be crucial in building a predictive model for this class of compounds.

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positively or negatively ionizable centers. researchgate.net

Pharmacophore models can be generated from a set of active molecules, even in the absence of a known receptor structure. researchgate.net Studies on benzoxazolinone derivatives have identified key pharmacophoric features necessary for their biological activities. For example, in the context of inhibiting the HIV-1 nucleocapsid protein, the 2-benzoxazolinone moiety itself can be a key pharmacophoric element, with its orientation within a binding pocket being crucial for activity. nih.gov A pharmacophore model for DprE1 inhibitors based on 2-benzoxazolinone derivatives identified aromatic, hydrophobic, and hydrogen bond acceptor and donor features as important for inhibitory activity. researchgate.net

For this compound, a hypothetical pharmacophore model would include the aromatic ring system, the hydrogen bond donor (N-H) and acceptor (C=O) of the oxazolinone ring, a hydrophobic feature (the chlorinated aromatic ring), and an additional hydrogen bond acceptor (the methoxy group). Such a model would be a valuable tool for virtual screening of compound libraries to identify novel molecules with potentially similar biological activities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Benzoxazolinone |

| Methylamine |

| 3-Methyl-2-benzoxazolinone |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is indispensable for the separation of 5-Chloro-6-methoxy-2-benzoxazolinone from complex matrices, such as plant extracts or reaction mixtures. The choice of technique depends on the sample's complexity, the required resolution, and the analytical objective, whether it be quantification or preparative isolation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile and thermally stable compounds. While direct application to this compound might require derivatization to increase its volatility, GC-MS provides high-resolution separation and definitive mass-based identification.

The mass spectrometer fragments the analyte molecules into characteristic ions. For this compound (C₈H₆ClNO₃), the molecular ion peak and its isotopic pattern, resulting from the presence of a chlorine atom, would be key identifiers. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule are crucial for its identification in complex mixtures. uni.lu

Table 1: Predicted m/z for Adducts of this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.01090 |

| [M+Na]⁺ | 221.99284 |

| [M-H]⁻ | 197.99634 |

| [M]⁺ | 199.00307 |

Data sourced from PubChemLite. uni.lu

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of non-volatile or thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and are suitable for both quantification and purification.

A typical HPLC/UHPLC system for this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often buffered and containing an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the benzoxazolinone ring system shows maximum absorbance. The primary literature detailing the isolation of this compound from maize seedlings suggests the use of such chromatographic methods for its purification and quantification. elsevierpure.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light, or by using staining reagents. While specific Rf values are dependent on the exact conditions, TLC provides valuable qualitative data for the separation of benzoxazolinone derivatives.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are essential for the definitive structural confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectrophotometry provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom. The original research identifying this compound would have relied heavily on these techniques for its characterization. elsevierpure.com Based on the known structure and data from analogous compounds, a detailed prediction of the NMR spectra can be made.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the oxazolinone ring. The two aromatic protons would appear as singlets due to their para positioning relative to each other. The methoxy group will present as a sharp singlet, typically around 3.9 ppm. The N-H proton signal is often broad and its chemical shift can vary.

¹³C NMR: The carbon-13 NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the oxazolinone ring is expected to have the highest chemical shift (downfield), typically in the range of 150-160 ppm. The aromatic carbons will resonate in the 100-150 ppm region, with those attached to electronegative atoms (oxygen, chlorine, nitrogen) shifted further downfield. The methoxy carbon will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~154 |

| C-Cl | - | ~115-120 |

| C-OCH₃ | - | ~145-150 |

| C-Aromatic | 7.1 - 7.3 (2H, s) | ~100-110 |

| O-CH₃ | ~3.9 (3H, s) | ~56 |

| N-H | Variable (broad s) | - |

Predicted values are based on the analysis of structurally similar benzoxazolinone derivatives.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. The most prominent peaks would be from the N-H stretching, C=O (carbonyl) stretching of the cyclic carbamate (B1207046), C-O-C (ether) stretching, and C-Cl stretching, as well as vibrations from the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3100 |

| Carbonyl (C=O) | Stretching | 1780 - 1750 |

| Aromatic Ring (C=C) | Stretching | 1610 - 1580 |

| Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Alkyl-Aryl Ether (Ar-O) | Symmetric Stretching | 1050 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Expected ranges are based on standard IR correlation tables and spectra of related compounds.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique employed for the quantitative analysis and determination of certain physicochemical properties of benzoxazolinone derivatives. This method is particularly useful for determining the acid dissociation constant (pKa) of these compounds. The principle relies on the change in the UV-visible absorption spectrum of a compound as it ionizes in response to varying pH levels. chemagine.co.uk

For benzoxazolinone derivatives, solutions are prepared in buffers of varying pH, and their absorbance is measured across a wavelength range, typically 200-400 nm. By plotting the absorbance at a fixed wavelength against the pH, a sigmoidal curve is generated. The midpoint of this curve corresponds to the pKa of the compound. Research on related compounds has shown that 5-chloro-2-(3H)-benzoxazolone derivatives exhibit higher acidity compared to their non-chlorinated analogues. For instance, the pKa value for 5-chlorobenzoxazolone has been experimentally determined to be 8.23 ± 0.04, confirming the suitability of UV-Vis spectrophotometry for such analyses. This technique is considered one of the most effective for measuring acid dissociation constants for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound. The technique provides information on the compound's molecular weight and its fragmentation patterns, which are crucial for confirming its structure. High-resolution mass spectrometry can determine the elemental composition of the parent molecule and its fragments.

Electrospray ionization (ESI) is a common technique used for the analysis of benzoxazolinone derivatives. fateallchem.dknih.gov In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. Computational predictions for this compound provide expected mass-to-charge ratios (m/z) for various adducts, which are essential for identification. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.01090 |

| [M+Na]⁺ | 221.99284 |

| [M+K]⁺ | 237.96678 |

| [M-H]⁻ | 197.99634 |

| [M]⁺ | 199.00307 |

Data sourced from PubChem CID 15636. uni.lu

The fragmentation of benzoxazolinones typically involves characteristic losses. For instance, studies on the related compound 6-methoxy-2-benzoxazolinone (MBOA) show that fragmentation can lead to ions corresponding to the core benzoxazolinone structure. fateallchem.dk The fragmentation of this compound would be expected to follow similar pathways, influenced by the chloro and methoxy substituents on the aromatic ring.

Other Analytical Approaches

Fluorometry

Fluorometry, or fluorescence spectroscopy, is a highly sensitive analytical technique that measures the fluorescence from a sample. Many benzoxazole (B165842) derivatives are known to possess fluorescent properties, making them candidates for analysis by this method. mdpi.comacs.org The technique involves exciting a molecule at a specific wavelength and detecting the light emitted at a longer wavelength. This phenomenon can be used for both qualitative and quantitative analysis.

While specific fluorescence data for this compound is not extensively documented, related benzoxazole structures are used as fluorescent labels and probes. scispace.com The fluorescence properties, including excitation and emission maxima and quantum yield, are dependent on the molecule's structure and its chemical environment. nih.gov The presence of the benzoxazolinone core suggests that the compound may exhibit fluorescence, which could be exploited for its sensitive detection and quantification in various applications.

Isotopic Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for achieving high-accuracy quantitative measurements. nih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to a sample. nih.govspringernature.com The sample is then analyzed by mass spectrometry, and the ratio of the naturally abundant analyte to the isotopically labeled standard is measured.

Because the standard and the analyte are chemically identical, they behave the same way during sample preparation and analysis, correcting for any sample loss or matrix effects. youtube.com This results in highly accurate and precise quantification. While specific applications of IDMS for this compound are not detailed in the literature, the methodology is applicable for the exact quantification of this compound in complex matrices, serving as a reference method for validating other quantitative assays. nih.gov

Potentiometric Titration for Acid Dissociation Constant (pKa) Determination

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds. dergipark.org.tr The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the solution's pH with a calibrated pH meter. creative-bioarray.com A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. dergipark.org.tr

This method is frequently used to verify pKa values obtained from spectrophotometric methods for benzoxazolinone derivatives. neu.edu.trnih.gov The precise determination of the pKa is crucial as it influences the compound's solubility and permeability across biological membranes. For this class of compounds, potentiometric titration provides reliable and reproducible pKa values, which are essential for research in medicinal chemistry and drug development. dergipark.org.trresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be compared against theoretical values calculated from the molecular formula. For this compound, with the molecular formula C₈H₆ClNO₃, the theoretical elemental composition is a key parameter for confirming the purity and identity of a synthesized batch. uni.lu

The analysis is typically performed using an elemental analyzer, which involves the combustion of the sample at high temperatures and subsequent quantification of the resulting gases (e.g., CO₂, H₂O, N₂).

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 48.14 |

| Hydrogen | H | 1.008 | 6 | 3.03 |

| Chlorine | Cl | 35.453 | 1 | 17.77 |

| Nitrogen | N | 14.007 | 1 | 7.02 |

| Oxygen | O | 15.999 | 3 | 24.05 |

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways in Soil and Other Environmental Compartments

Microbial activity is the primary driver for the breakdown of benzoxazolinone compounds in the environment. These processes are crucial for detoxifying and mineralizing these substances, preventing their long-term accumulation.

Identification of Degradation Metabolites

The biotransformation of benzoxazolinones leads to the formation of various intermediate metabolites. For instance, the microbial degradation of 6-chloro-2-benzoxazolinone (B25022) (CDHB) has been shown to yield 2-amino-5-chlorophenol (B1209517) (2A5CP) as a key metabolite. nih.govnih.gov This transformation involves the hydrolytic opening of the heterocyclic ring.

In a different yet related pathway, 6-methoxy-2-benzoxazolinone (MBOA) is transformed in soil into metabolites such as 2-amino-7-methoxy-phenoxazin-3-one (AMPO) and 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO). nih.govresearchgate.net The formation of these phenoxazinone structures indicates a dimerization and oxidation process following the initial breakdown of the benzoxazolinone core. Another identified metabolite of MBOA degradation by fungi is N-(2-hydroxy-4-methoxyphenyl) malonamic acid (HMPMA). nih.gov

Based on these findings, it is plausible that the degradation of 5-chloro-6-methoxy-2-benzoxazolinone could proceed through one of two primary routes: hydrolysis to form a substituted aminophenol, or transformation into more complex phenoxazinone structures.

Table 1: Known Degradation Metabolites of Structurally Related Benzoxazolinones

| Parent Compound | Degradation Metabolite |

|---|---|

| 6-chloro-2-benzoxazolinone (CDHB) | 2-amino-5-chlorophenol (2A5CP) |

| 6-methoxy-2-benzoxazolinone (MBOA) | 2-amino-7-methoxy-phenoxazin-3-one (AMPO) |

| 6-methoxy-2-benzoxazolinone (MBOA) | 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO) |

Role of Specific Microbial Strains in Biotransformation

Specific microorganisms have been identified as key players in the degradation of benzoxazolinones. The bacterium Pigmentiphaga sp. DL-8 has been extensively studied for its ability to degrade 6-chloro-2-benzoxazolinone (CDHB). nih.govnih.gov This strain can utilize the degradation product, 2-amino-5-chlorophenol, as a carbon source for growth. nih.govnih.gov Pigmentiphaga sp. DL-8 has demonstrated a broad substrate specificity, being capable of mineralizing other related compounds like 5-chloro-2-benzoxazolinone. nih.gov

Fungi, particularly from the genus Fusarium, are also known to detoxify benzoxazolinones. nih.gov Species such as Fusarium verticillioides and Fusarium pseudograminearum can degrade common benzoxazolinones like BOA and MBOA. nih.gov These fungi employ detoxification strategies to overcome the antimicrobial properties of these compounds, which is significant for their virulence as plant pathogens. nih.gov

Enzymatic Mechanisms of Biotransformation

The biotransformation of benzoxazolinones is facilitated by specific enzymes produced by microorganisms. A key enzyme identified in Pigmentiphaga sp. DL-8 is a novel metal-dependent hydrolase, CbaA. nih.govnih.gov This enzyme catalyzes the hydrolysis of the lactam ring in 6-chloro-2-benzoxazolinone to produce 2-amino-5-chlorophenol. nih.govnih.gov The CbaA enzyme also shows activity towards other benzoxazolinone structures, including 2-benzoxazolinone (B145934) (BOA) and 5-chloro-2-benzoxazolinone. nih.gov

In fungal species like Fusarium verticillioides, detoxification involves enzymes such as N-malonyltransferases. nih.gov These enzymes conjugate the toxic intermediates formed during degradation, rendering them harmless to the fungus. nih.gov

Gene Clusters Involved in Benzoxazolinone Degradation

In several Fusarium species, the genes responsible for the degradation of benzoxazolinones are organized into conserved gene clusters. nih.gov This clustering allows for the co-regulation of the genes involved in the detoxification pathway. For example, in F. verticillioides, the FDB2 gene, which encodes an N-malonyltransferase, is part of a larger gene cluster that is responsive to the presence of benzoxazolinones. nih.gov The identification of these gene clusters provides insight into the genetic basis for benzoxazolinone degradation capabilities in these fungi.

Degradation Kinetics and Half-life Studies in Environmental Matrices

Understanding the degradation kinetics and half-life of a compound is essential for assessing its environmental persistence. While specific studies on this compound are not available, research on 6-methoxy-2-benzoxazolinone (MBOA) provides valuable comparative data.

In soil, the degradation of MBOA has been modeled using single first-order (SFO) kinetics. nih.govresearchgate.net The degradation time 50 (DT50), or half-life, for MBOA in soil was determined to be approximately 5.4 days. nih.govresearchgate.net However, its primary metabolite, 2-amino-7-methoxy-phenoxazin-3-one (AMPO), is significantly more persistent, with a DT50 of 321.5 days. nih.govresearchgate.net This highlights that the environmental impact of a compound is also dependent on the stability of its degradation products.

Table 2: Degradation Kinetics of 6-methoxy-2-benzoxazolinone (MBOA) and its Metabolite in Soil

| Compound | DT50 (Half-life) in days | DT90 in days |

|---|---|---|

| 6-methoxy-2-benzoxazolinone (MBOA) | 5.4 | 18.1 |

Structure-Biodegradability Relationships

The relationship between the chemical structure of a molecule and its susceptibility to biodegradation is a key area of research. For benzoxazolinones, the nature and position of substituents on the aromatic ring play a crucial role in their biological activity and, by extension, their biodegradability. researchgate.netnih.gov

Studies on various derivatives have shown that electron-withdrawing groups can influence the reactivity of the heterocyclic ring, potentially affecting the rate of enzymatic hydrolysis. researchgate.net The lipophilicity (hydrophobicity) of the substituents also impacts how the compound interacts with microbial cells and enzymes. researchgate.net For instance, the presence of both a chloro and a methoxy (B1213986) group on the benzoxazolinone ring, as in this compound, would be expected to influence its solubility and interaction with microbial enzymes compared to its non-substituted or single-substituted counterparts. The interplay between these electronic and lipophilic effects ultimately governs the rate and pathway of biodegradation. researchgate.netnih.gov

Detoxification Mechanisms in Plants (e.g., Glucosylation, Carbamate (B1207046) Formation)

Extensive research into the detoxification of benzoxazolinone allelochemicals in plants has primarily focused on the compounds 6-methoxy-2-benzoxazolinone (MBOA) and benzoxazolin-2(3H)-one (BOA). As of this writing, specific studies detailing the detoxification pathways of this compound in plants are not available in peer-reviewed literature. However, the metabolic fate of its close structural analogs, MBOA and BOA, provides a foundational understanding of the likely detoxification mechanisms. Plants employ several strategies to neutralize the phytotoxic effects of these compounds, principally through glucosylation and carbamate formation.

In maize (Zea mays), a primary detoxification route for BOA involves the formation of a glucoside carbamate. nih.gov This process is initiated by the production of BOA-6-O-glucoside, which can then be converted to the more stable and less toxic glucoside carbamate. nih.govnih.gov This conversion is a multi-step, compartment-spanning process that appears to be a prominent detoxification strategy in the Poaceae family. nih.govnih.gov The formation of glucoside carbamate is not only observed in plants that naturally produce benzoxazinoids but also in other grasses exposed to BOA. nih.gov In contrast, dicotyledonous plants tend to detoxify BOA mainly through BOA-6-O-glucosylation. nih.gov

The detoxification of MBOA can proceed through several pathways. One identified mechanism is demethoxylation, which converts MBOA to BOA, which can then enter the aforementioned detoxification pathways. nih.gov Additionally, N-glucosylation has been identified as a significant detoxification mechanism for MBOA, particularly in insects that feed on maize. researchgate.net While this has been demonstrated in insects, it points to a potential pathway in plants as well.

The table below summarizes the key detoxification products observed for MBOA and BOA in plants and related organisms, which may serve as a predictive model for the metabolism of this compound.

| Precursor Compound | Detoxification Mechanism | Resulting Metabolite | Organism/Plant Type |

| BOA | N-Glucosylation/Rearrangement | Glucoside carbamate | Maize (Poaceae) |

| BOA | O-Glucosylation | BOA-6-O-glucoside | Dicots, Maize (initial step) |

| MBOA | Demethoxylation | BOA | Plants |

| MBOA | N-Glucosylation | 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone (MBOA-N-Glc) | Insects (herbivores on maize) |

| BOA & MBOA | Ring Opening | N-(2-hydroxyphenyl)-malonamic acid & N-(2-hydroxy-4-methoxyphenyl)-malonamic acid | Fungi |

It is important to note that the presence of a chlorine atom at the C-5 position of this compound could influence its metabolic fate in plants. Halogenated organic compounds can sometimes be more recalcitrant to degradation, or they may be metabolized via different pathways. Further research is required to elucidate the specific detoxification mechanisms employed by plants to metabolize this chlorinated benzoxazolinone.

Pre Clinical Investigational Studies in Vitro and Mechanistic Focus

In Vitro Metabolic Stability and Transformation Studies

Direct experimental data on the in vitro metabolic stability and transformation of 5-Chloro-6-methoxy-2-benzoxazolinone are not extensively available in current scientific literature. However, studies on structurally similar compounds provide insights into its potential metabolic pathways.

Notably, research on the microbial degradation of benzoxazolinone derivatives offers a model for their transformation. For instance, the bacterium Pigmentiphaga sp. strain DL-8 has been shown to metabolize the related compound 6-Chloro-2-benzoxazolinone (B25022). nih.govnih.gov This transformation involves the hydrolysis of the benzoxazolinone ring, yielding 2-amino-5-chlorophenol (B1209517). nih.govnih.gov This metabolic process is catalyzed by a specific hydrolase enzyme, CbaA, which demonstrates the susceptibility of the heterocyclic ring to microbial enzymatic action. nih.govnih.gov

Furthermore, Pigmentiphaga sp. strain DL-8 has demonstrated the ability to mineralize other benzoxazolinone derivatives, including 5-chloro-2-benzoxazolinone, utilizing them as a carbon source for growth. nih.gov This suggests that the chloro- and methoxy- substitutions on the benzene (B151609) ring of this compound would likely influence the rate and extent of such microbial degradation, although specific studies are lacking.

While microbial metabolism provides one perspective, the metabolic fate in mammalian systems, typically studied using liver microsomes or hepatocytes, remains uncharacterized for this compound.

Table 1: Microbial Transformation of a Related Benzoxazolinone Derivative

| Substrate | Metabolizing System | Primary Metabolite | Reference |

|---|---|---|---|

| 6-Chloro-2-benzoxazolinone | Pigmentiphaga sp. strain DL-8 | 2-amino-5-chlorophenol | nih.govnih.gov |

Enzyme Kinetic Studies to Elucidate Inhibition Mechanisms

Specific enzyme kinetic studies detailing the inhibition mechanisms of this compound are not currently documented. However, kinetic data for the enzymatic degradation of related compounds have been reported.

The hydrolase CbaA from Pigmentiphaga sp. strain DL-8, which degrades 6-Chloro-2-benzoxazolinone, has been characterized kinetically. nih.govnih.gov The enzyme exhibits a Michaelis-Menten constant (Km) of 0.29 mM and a catalytic rate constant (kcat) of 8,500 s-1 for this substrate. nih.govnih.gov This indicates a high catalytic efficiency of the enzyme for the hydrolysis of the chlorinated benzoxazolinone ring. The optimal pH for this enzymatic activity was found to be 9.0, with the highest activity observed at 55°C. nih.gov

In a different context, the related compound 6-methoxy-2-benzoxazolinone (6-MBOA) has been investigated for its effects on enzymes involved in neurotransmitter metabolism. Studies have shown that 6-MBOA can stimulate the activity of rat pineal N-acetyltransferase (NAT) at high concentrations (10-3 M), but it does not appear to affect hydroxyindole-O-methyltransferase (HIOMT) activity. nih.gov These findings, while not focused on metabolic breakdown, illustrate that benzoxazolinone structures can interact with mammalian enzymes, suggesting the potential for this compound to exhibit its own unique enzyme interaction profile.

Table 2: Kinetic Parameters of CbaA Hydrolase for a Related Benzoxazolinone

| Substrate | Enzyme | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| 6-Chloro-2-benzoxazolinone | CbaA Hydrolase | 0.29 | 8,500 | nih.govnih.gov |

In Silico Pharmacokinetic Modeling

Comprehensive in silico pharmacokinetic modeling for this compound has not been published. However, predictive data for some of its physicochemical properties, which are fundamental to pharmacokinetic behavior, are available from computational databases. These predictions offer a preliminary assessment of its likely absorption, distribution, metabolism, and excretion (ADME) characteristics.

Based on a literature review, very few articles have been published on 5-Chloro-6-methoxy-2(3H)-benzoxazolinone. foodb.ca One database provides predicted values for its water solubility and lipophilicity (logP). foodb.ca The predicted water solubility is 2.11 g/L, and the predicted logP is 2.01, suggesting moderate lipophilicity. foodb.ca These values are critical inputs for more complex pharmacokinetic models.

While a full in silico ADME/Tox profile for this compound is not available, such studies have been conducted on other, more complex heterocyclic compounds, demonstrating the utility of these computational methods in drug discovery and development. mdpi.com These models can predict a wide range of pharmacokinetic parameters, including oral bioavailability, plasma protein binding, and potential for crossing the blood-brain barrier. In the absence of experimental data, these in silico tools provide a valuable, albeit preliminary, assessment of a compound's likely pharmacokinetic profile.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Reference |

|---|---|---|---|

| Water Solubility | 2.11 g/L | ALOGPS | foodb.ca |

| logP | 2.01 | ALOGPS | foodb.ca |

Q & A

Q. How is 5-Chloro-6-methoxy-2-benzoxazolinone identified and quantified in plant tissues?

Methodological Answer: Isolation typically involves extraction from plant tissues (e.g., maize mesocotyls or coleoptiles) using polar solvents like methanol, followed by chromatographic purification (e.g., silica gel column chromatography). Structural elucidation employs spectral techniques:

- NMR spectroscopy confirms the benzoxazolinone scaffold and substituents (e.g., chlorine and methoxy groups).

- Mass spectrometry (MS) verifies the molecular ion peak (e.g., m/z 199.0 for [M+H]⁺) and fragmentation patterns.

Quantification uses HPLC with UV detection at λ ~280 nm, calibrated against synthetic standards .